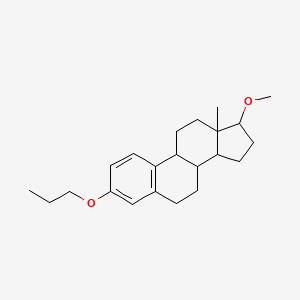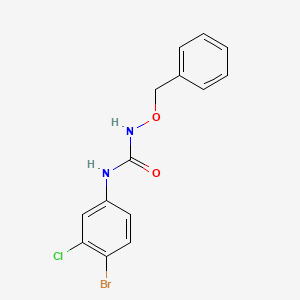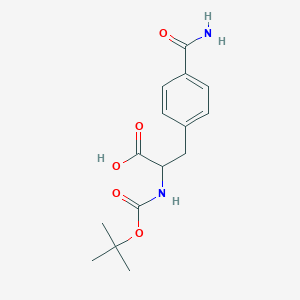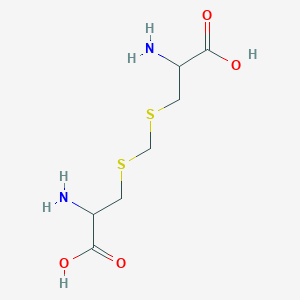
Indium(iii)trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) trifluoroacetate is a chemical compound that consists of indium in its +3 oxidation state coordinated with trifluoroacetate ligands. This compound is part of the broader class of indium(III) complexes, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetate can be synthesized through the reaction of indium(III) oxide or indium(III) chloride with trifluoroacetic acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion. The general reaction can be represented as:
In2O3+6CF3COOH→2In(CF3COO)3+3H2O
Industrial Production Methods: Industrial production of indium(III) trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and advanced purification techniques, such as recrystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(III) trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trifluoroacetate ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with various organic and inorganic ligands.
Common Reagents and Conditions: Common reagents used in reactions with indium(III) trifluoroacetate include organic ligands, reducing agents, and other metal salts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving indium(III) trifluoroacetate depend on the specific reagents and conditions used. For example, reactions with sulfur-containing ligands can produce indium sulfide complexes .
Applications De Recherche Scientifique
Indium(III) trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Indium(III) complexes, including indium(III) trifluoroacetate, are investigated for their anticancer properties and use in photodynamic therapy.
Industry: It is used in the production of indium-containing materials, such as indium oxide and indium sulfide, which are important in electronics and optoelectronics
Mécanisme D'action
The mechanism by which indium(III) trifluoroacetate exerts its effects depends on its application:
Catalysis: In catalytic reactions, indium(III) trifluoroacetate acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward.
Bioimaging and Radiopharmaceuticals: The compound’s ability to emit Auger electrons upon exposure to gamma radiation makes it useful in imaging and therapeutic applications.
Comparaison Avec Des Composés Similaires
Indium(III) Chloride: Another indium(III) compound used in similar applications but with different reactivity and solubility properties.
Indium(III) Trifluoromethanesulfonate: Known for its use in organic synthesis as a catalyst, similar to indium(III) trifluoroacetate but with different ligand properties.
Uniqueness: Indium(III) trifluoroacetate is unique due to its trifluoroacetate ligands, which impart specific reactivity and solubility characteristics. Its ability to act as a Lewis acid and its applications in bioimaging and radiopharmaceuticals set it apart from other indium(III) compounds .
Propriétés
Formule moléculaire |
C6F9InO6 |
|---|---|
Poids moléculaire |
453.86 g/mol |
Nom IUPAC |
bis[(2,2,2-trifluoroacetyl)oxy]indiganyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.In/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Clé InChI |
VRDNAHLDDUCBMP-UHFFFAOYSA-K |
SMILES canonique |
C(=O)(C(F)(F)F)O[In](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)
![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B13397045.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)
![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)

![2-[2-[2,6-Dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol](/img/structure/B13397080.png)
![2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13397082.png)

![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
![2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13397091.png)



